![molecular formula C5H9NO5 B14501003 Methyl hydroxy[(methoxycarbonyl)amino]acetate CAS No. 64356-71-4](/img/structure/B14501003.png)
Methyl hydroxy[(methoxycarbonyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate: is an organic compound with the molecular formula C5H9NO5 It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of 2-hydroxy-2-(methoxycarbonylamino)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another method involves the amidation of methyl 2-hydroxy-2-(methoxycarbonyl)acetate with ammonia or an amine under mild conditions. This reaction can be catalyzed by enzymes or chemical catalysts to achieve high yields.
Industrial Production Methods: Industrial production of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methyl 2-amino-2-(methoxycarbonyl)acetate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding oxo derivatives.
Reduction: Methyl 2-amino-2-(methoxycarbonyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esterification and amidation. It is also used as a substrate in biochemical assays to investigate enzyme kinetics and mechanisms.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate that undergoes transformation through the catalytic action of enzymes. The methoxycarbonyl group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of the final product.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-2-(carbamoylamino)acetate: Similar in structure but with a carbamoyl group instead of a methoxycarbonyl group.
Methyl 2-hydroxy-2-(acetylamino)acetate: Contains an acetyl group instead of a methoxycarbonyl group.
Methyl 2-hydroxy-2-(benzoylamino)acetate: Contains a benzoyl group instead of a methoxycarbonyl group.
Uniqueness: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
64356-71-4 |
|---|---|
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C5H9NO5/c1-10-4(8)3(7)6-5(9)11-2/h3,7H,1-2H3,(H,6,9) |
InChI-Schlüssel |
OYEZKPKNCOVTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(NC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


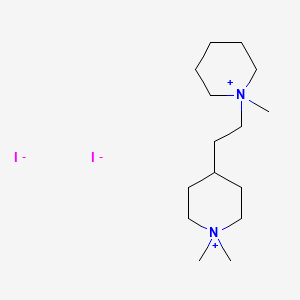
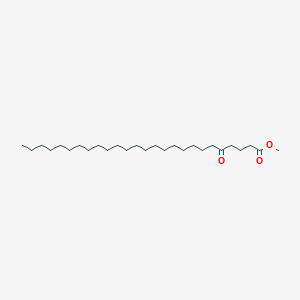

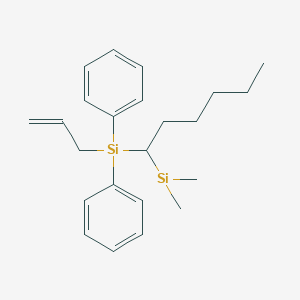
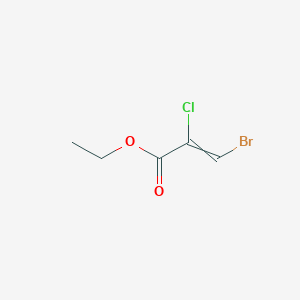
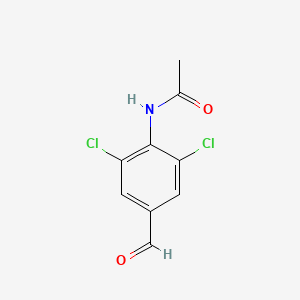

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
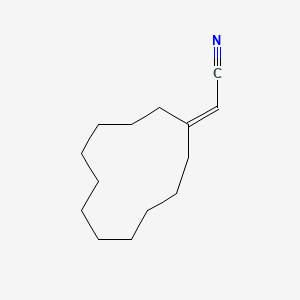
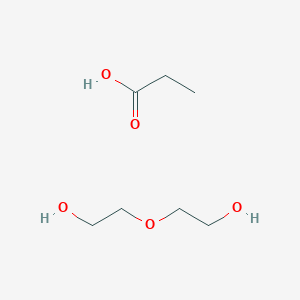
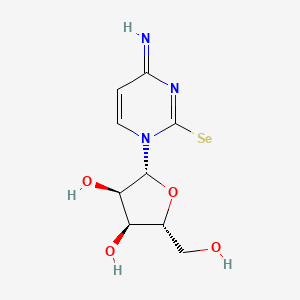
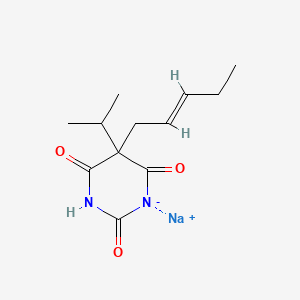
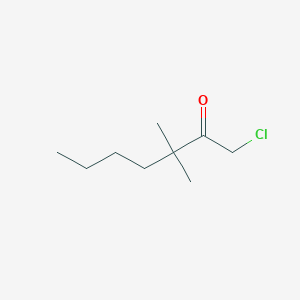
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
